molecular formula C13H17FO3 B135076 2-Fluoro-4-hexyloxybenzoic acid CAS No. 128895-75-0

2-Fluoro-4-hexyloxybenzoic acid

Cat. No.: B135076
CAS No.: 128895-75-0
M. Wt: 240.27 g/mol
InChI Key: BTUUAOLMGQMMTQ-UHFFFAOYSA-N
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Description

2-Fluoro-4-hexyloxybenzoic acid is a useful research compound. Its molecular formula is C13H17FO3 and its molecular weight is 240.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metal-Organic Frameworks (MOFs)

Fluorinated benzoic acid derivatives, such as 2-fluorobenzoic acid, have been utilized in the synthesis of rare-earth metal-organic frameworks (RE MOFs). These materials are of significant interest due to their potential applications in gas storage, separation, and catalysis. The introduction of fluorine atoms can affect the MOF's structure and properties, such as enhancing its stability or modifying its pore environment, which is crucial for its applications in catalysis and gas separation processes (Vizuet et al., 2021).

Biodegradation Studies

Research on fluorobenzoates has shed light on the biodegradation pathways of fluorinated aromatic compounds. Studies on microorganisms capable of degrading fluorinated benzoates provide insights into environmental remediation techniques, particularly for the degradation of persistent organic pollutants. These studies are crucial for understanding how complex fluorinated compounds are broken down in nature and can lead to more effective strategies for environmental clean-up (Boersma et al., 2004).

Synthesis of Insecticidal Compounds

Fluorinated benzoic acid derivatives have been used in the synthesis of insecticidal compounds, highlighting their potential in developing new pesticides. The modification of benzoic acid derivatives with fluorine atoms can significantly impact the biological activity of these compounds, offering a pathway to design more effective insecticides (Mohan et al., 2004).

Organic Electronics

The modification of organic materials with fluorinated benzoic acid derivatives has been explored to improve the properties of organic electronic devices. For example, the use of fluorinated compounds in modifying the conductivity of polymeric materials shows promise for the development of more efficient organic solar cells and other electronic devices. This research indicates the potential of fluorinated benzoic acids in the field of organic electronics, where they can influence the charge transport and stability of organic semiconductors (Tan et al., 2016).

Pharmaceutical Applications

In pharmacology, fluorinated benzoic acid derivatives have been utilized in the synthesis of compounds with potential antibacterial and antifungal properties. The incorporation of fluorine atoms can enhance the biological activity and specificity of pharmaceutical compounds, making them valuable in drug discovery and development. Studies on these compounds provide insights into their mechanisms of action and potential therapeutic applications (Borys et al., 2019).

Properties

IUPAC Name

2-fluoro-4-hexoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO3/c1-2-3-4-5-8-17-10-6-7-11(13(15)16)12(14)9-10/h6-7,9H,2-5,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUUAOLMGQMMTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379053
Record name 2-Fluoro-4-hexyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128895-75-0
Record name 2-Fluoro-4-hexyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.